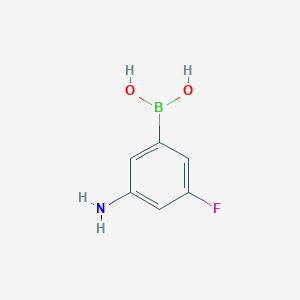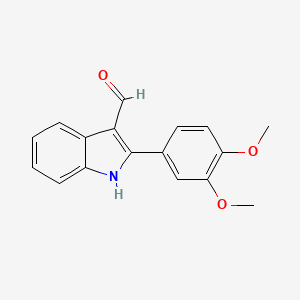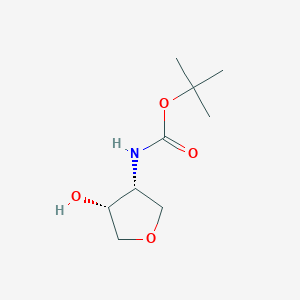
Acide (3-amino-5-fluorophényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound can be used in Suzuki-Miyaura coupling reactions, a versatile reaction that allows the formation of carbon-carbon bonds between the boronic acid and organic halides or triflates .Molecular Structure Analysis
The molecular formula of “(3-Amino-5-fluorophenyl)boronic acid” is C6H7BFNO2 . The InChI code is 1S/C6H7BFNO2/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,10-11H,9H2 .Chemical Reactions Analysis
“(3-Amino-5-fluorophenyl)boronic acid” can be a valuable tool for organic chemists due to its reactivity with various functional groups. It can participate in Suzuki-Miyaura coupling reactions, which allow the formation of carbon-carbon bonds between the boronic acid and organic halides or triflates.Physical and Chemical Properties Analysis
The molecular weight of “(3-Amino-5-fluorophenyl)boronic acid” is 154.94 g/mol. More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique
Catalyse
Il sert de catalyseur dans diverses réactions chimiques, en particulier dans les couplages croisés catalysés au palladium, qui sont essentiels à la création de composés organiques complexes .
Polymères sensibles au glucose
Le composé a des applications dans le traitement du diabète, fonctionnant comme un polymère sensible au glucose qui permet une libération régulée de l'insuline .
Agent diagnostique
Il sert également d'agent diagnostique, en particulier dans la surveillance du glucose, qui est essentielle à la gestion du diabète .
Cicatrisation des plaies et ciblage tumoral
Il y a une utilisation notable de ce composé dans la cicatrisation des plaies et le ciblage tumoral, ce qui le rend important dans les applications biomédicales .
Applications de détection
En raison de son interaction avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure, il est utilisé dans diverses applications de détection, à la fois dans les dosages homogènes et la détection hétérogène .
Mécanisme D'action
Target of Action
, a fundamental reaction in organic synthesis for creating carbon-carbon bonds.
Mode of Action
(3-Amino-5-fluorophenyl)boronic acid, like other boronic acids, participates in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate . The reaction is catalyzed by a palladium(0) complex and a base . The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which (3-Amino-5-fluorophenyl)boronic acid participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of (3-Amino-5-fluorophenyl)boronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .
Safety and Hazards
While specific safety data for “(3-Amino-5-fluorophenyl)boronic acid” was not found, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation and serious eye damage/eye irritation . Personal protective equipment/face protection should be worn when handling these compounds .
Propriétés
IUPAC Name |
(3-amino-5-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHXBVKNNGPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674991 |
Source


|
| Record name | (3-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-48-9 |
Source


|
| Record name | (3-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)

![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)








![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)

